Cinnamic Acid

Description

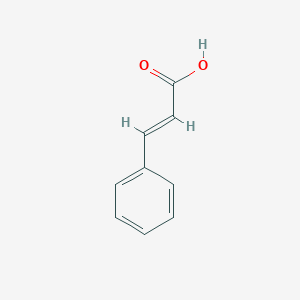

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Record name | cinnamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022489 | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |

| Record name | Cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

298.00 to 300.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

140-10-3, 621-82-9 | |

| Record name | trans-Cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 °C | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Cinnamic Acid

Phenylpropanoid Pathway and Shikimate Pathway as Precursors

The biosynthesis of cinnamic acid is intrinsically linked to two fundamental metabolic pathways in plants: the shikimate pathway and the phenylpropanoid pathway. patsnap.comwikipedia.org The shikimate pathway is responsible for producing the aromatic amino acids, including L-phenylalanine, from primary metabolites like phosphoenolpyruvate (B93156) and erythrose-4-phosphate. frontiersin.orgnih.gov This pathway serves as the essential upstream route providing the direct precursor for this compound synthesis. researchgate.net

The phenylpropanoid pathway commences with L-phenylalanine and channels it into a diverse family of secondary metabolites. researchgate.netfrontiersin.org This pathway is responsible for synthesizing lignin (B12514952), flavonoids, coumarins, and hydroxycinnamic acids, among other compounds crucial for plant development, defense, and interaction with the environment. patsnap.comwikipedia.org this compound is the first committed product of the phenylpropanoid pathway, marking the transition from primary to secondary metabolism. frontiersin.orgnih.gov

Role of Phenylalanine Ammonia-Lyase (PAL) in this compound Formation

The pivotal enzymatic step in the formation of this compound is catalyzed by Phenylalanine Ammonia-Lyase (PAL). nih.govigem.org PAL facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. igem.orgtandfonline.com This reaction is the rate-limiting and committed step of the phenylpropanoid pathway, controlling the metabolic flux into the synthesis of numerous phenylpropanoid compounds. researchgate.netnih.gov

The catalytic mechanism of PAL involves a prosthetic group called 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically within the enzyme's active site. igem.orgwikipedia.org The MIO group acts as an electrophile, attacking the aromatic ring of L-phenylalanine. igem.org This activation facilitates the elimination of ammonia, resulting in the formation of the double bond characteristic of trans-cinnamic acid. wikipedia.org The activity of PAL is highly regulated and can be induced by various stimuli, including light, wounding, and pathogenic attack, highlighting its importance in plant defense and development. wikipedia.org

Intermediates in Hydroxythis compound Biosynthesis

Following its formation, this compound serves as the starting point for the biosynthesis of various hydroxycinnamic acids. These derivatives are formed through a series of enzymatic hydroxylations and methylations on the phenyl ring. wikipedia.org

A key early step is the hydroxylation of this compound at the 4-position by the enzyme cinnamate-4-hydroxylase (C4H), a P450-dependent monooxygenase, to produce p-coumaric acid. researchgate.netfrontiersin.org From p-coumaric acid, the pathway branches out further. For instance, p-coumaric acid is converted to p-coumaroyl-CoA by 4-hydroxycinnamate-CoA ligase (4CL). frontiersin.org This activated intermediate can then be hydroxylated to yield caffeoyl-CoA, which in turn can be methylated to form feruloyl-CoA. frontiersin.org These CoA-esters are crucial for the synthesis of more complex molecules like lignin and flavonoids. wikipedia.org

The primary hydroxycinnamic acids derived from this compound include:

p-Coumaric acid: Formed by the direct hydroxylation of this compound. wikipedia.org

Caffeic acid: Arises from the subsequent hydroxylation of p-coumaric acid. wikipedia.org

Ferulic acid: Produced by the methylation of caffeic acid. wikipedia.org

Sinapic acid: Formed through further hydroxylation and methylation steps. wikipedia.org

These hydroxycinnamic acids are not only intermediates but also possess biological activities and serve as precursors for a wide range of natural products. wikipedia.orgmdpi.com

| Precursor | Enzyme | Product |

| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | trans-Cinnamic acid |

| trans-Cinnamic acid | Cinnamate-4-Hydroxylase (C4H) | p-Coumaric acid |

| p-Coumaric acid | p-Coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) | Caffeic acid |

| Caffeic acid | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Ferulic acid |

| Ferulic acid | Ferulate 5-hydroxylase (F5H) / Caffeic acid O-methyltransferase (COMT) | 5-Hydroxyferulic acid / Sinapic acid |

Microbial Biotransformation of this compound

Microorganisms, including bacteria, fungi, and actinomycetes, are capable of metabolizing this compound and its derivatives. researchgate.net This biotransformation can lead to the degradation of the compound or the synthesis of new, valuable molecules.

Mechanisms of this compound Degradation by Microorganisms

Microbes employ several pathways to degrade this compound, often using it as a carbon source. frontiersin.org The specific degradation route can vary significantly between different microbial species.

Common degradation pathways include:

β-oxidation-like pathway: In many aerobic and anaerobic bacteria, the degradation of this compound starts with the shortening of the propanoic acid side chain, analogous to fatty acid β-oxidation. This process often leads to the formation of benzoyl-CoA as a key intermediate, which is then further metabolized into central metabolic pathways. researchgate.net

Non-oxidative decarboxylation: Certain fungi, such as Aspergillus niger and Saccharomyces cerevisiae, can decarboxylate this compound to produce styrene. frontiersin.orgresearchgate.net This reaction is catalyzed by the enzyme this compound decarboxylase (CdcA). researchgate.net

Reductive pathway: Some bacteria, like Stenotrophomonas sp., can reduce the double bond of the side chain to form 3-phenylpropionic acid. nih.gov This is then followed by hydroxylation of the aromatic ring and subsequent ring cleavage. nih.govcdnsciencepub.com For instance, the pathway can proceed through intermediates like 3-(4-hydroxyphenyl) propionic acid and 4-hydroxybenzoic acid, eventually leading to protocatechuic acid, which undergoes ring fission by dioxygenases. nih.govresearchgate.net

Direct hydroxylation and ring cleavage: In some cases, the aromatic ring is hydroxylated first, followed by cleavage. For example, in Halomonas organivorans, this compound appears to be degraded via catechol, which then undergoes ortho-pathway ring cleavage. oup.com

| Microorganism (Example) | Degradation Pathway | Key Intermediates |

| Stenotrophomonas sp. TRMK2 | Reductive pathway | 3-Phenylpropionic acid, 4-Hydroxybenzoic acid, Protocatechuic acid |

| Aspergillus niger | Non-oxidative decarboxylation | Styrene |

| Pseudomonas species | β-oxidation-like pathway / Side-chain reduction | Benzoic acid, 2,3-dihydroxyphenylpropionic acid |

| Geotrichum candidum | Biotransformation | Benzoic acid, p-Coumaric acid |

Generation of Novel this compound Derivatives via Biotransformation

Microbial biotransformation is a powerful tool for creating new this compound derivatives that may possess enhanced or novel biological activities. nih.govresearchgate.net By providing this compound as a substrate to microbial cultures, their enzymatic machinery can be harnessed to perform specific chemical modifications.

For example, the fungus Colletotrichum acutatum has been shown to reduce the carboxylic acid group of trans-cinnamic acid to produce cinnamyl alcohol and 3-phenyl-1-propanol. scielo.org.co Further, the fungus Alternaria alternata has produced novel derivatives like N-propyl cinnamamide (B152044) and 2-methyl heptyl benzoate (B1203000) from this compound. nih.gov These transformations, which can include reduction, esterification, and amidation, demonstrate the potential to generate a library of new compounds from a single precursor. nih.govscielo.org.co Such novel derivatives have shown potential as neuroprotective agents or enzyme inhibitors. nih.gov

Microbial Adaptation Mechanisms to this compound in Environmental Contexts

This compound and its derivatives can exhibit antimicrobial properties, posing a toxic challenge to microorganisms in the environment. asm.orgmdpi.com Consequently, microbes have evolved various adaptation mechanisms to tolerate and even thrive in its presence.

One primary adaptation is the detoxification of the compound through metabolic degradation, as described previously. By converting this compound into less toxic compounds, such as benzoic acid or styrene, microbes can mitigate its inhibitory effects. frontiersin.orgscispace.com For example, the fungus Geotrichum candidum, a citrus pathogen, transforms this compound produced by the host plant into benzoic acid, which is significantly less toxic to the fungus, allowing it to adapt and survive. scispace.com

Besides degradation, other resistance mechanisms include:

Alteration of cell membranes: Some bacteria respond to the hydrophobic nature of this compound by modifying the fatty acid composition of their cell membranes to maintain membrane integrity and fluidity. caldic.com

Efflux pumps: While not extensively detailed for this compound specifically, efflux pumps are a common microbial strategy to actively transport toxic compounds out of the cell, and it is a plausible mechanism for resistance. mdpi.com

Biofilm formation: The formation of biofilms can provide a protective barrier for microbial communities against toxic substances like this compound. caldic.com

These adaptive strategies are crucial for microbial survival in environments rich in plant-derived phenylpropanoids and for pathogenic microbes to overcome host defense mechanisms. scispace.com

Synthetic Methodologies for Cinnamic Acid and Its Derivatives

Chemical Synthesis Approaches

Traditional chemical synthesis provides robust and scalable routes to cinnamic acid and its derivatives. These methods often involve condensation reactions that form the characteristic α,β-unsaturated carbonyl structure.

The Perkin reaction, developed by William Henry Perkin in 1868, is a primary and historically significant method for synthesizing cinnamic acids. wikipedia.orgthepharmajournal.com This reaction facilitates the creation of α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride. wikipedia.orgbyjus.com The process is conducted in the presence of an alkali salt of the corresponding acid, which functions as a base catalyst. wikipedia.orgbyjus.com

For the synthesis of this compound itself, the common reactants are benzaldehyde (B42025) and acetic anhydride, with sodium acetate (B1210297) serving as the catalyst. uns.ac.idyoutube.com The reaction mechanism begins with the formation of a carbanion from the acetic anhydride, prompted by the basic catalyst. byjus.comslideshare.net This carbanion then executes a nucleophilic attack on the carbonyl carbon of the benzaldehyde. byjus.com The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated acid product. byjus.comslideshare.net While effective, the Perkin reaction can require high temperatures and long reaction times, sometimes ranging from 4 to 10 hours. uns.ac.id To enhance efficiency, modern adaptations such as sonochemical methods have been explored, which can shorten the reaction duration. uns.ac.id

The Knoevenagel condensation is a versatile and widely employed method for forming carbon-carbon double bonds, making it exceptionally useful for producing a variety of this compound derivatives. rsc.orgnumberanalytics.com The reaction involves the condensation of an aromatic aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. rsc.orgnumberanalytics.comresearchgate.net

This process is typically catalyzed by a base. rsc.org Traditionally, organic bases like piperidine, often used with pyridine (B92270) as a solvent, have been the standard. rsc.orgtandfonline.com However, in pursuit of greener and safer protocols, research has shifted towards alternative catalysts. These include other amines, ammonium (B1175870) salts like ammonium bicarbonate, and metal salts. rsc.orgtandfonline.com The reaction has proven effective for a wide range of substituted benzaldehydes, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. tandfonline.com Furthermore, techniques such as microwave irradiation in the presence of catalysts like tetra butyl ammonium bromide (TBAB) and potassium carbonate (K2CO3) have been developed to create more eco-friendly and efficient procedures that can produce excellent yields. thepharmajournal.com

| Aromatic Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product |

|---|---|---|---|

| Benzaldehyde Derivatives | Malonic Acid | Ammonium Bicarbonate, Solvent-free, 90°C | Corresponding Cinnamic Acids tandfonline.com |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Malonic Acid | Organic Base (e.g., Pyridine/Piperidine) | Ferulic Acid researchgate.net |

| Aromatic Aldehyde | Malonic Acid | TBAB/K2CO3, Microwave Irradiation | Cinnamic Acids thepharmajournal.com |

The carboxyl group of this compound is a prime site for modification, allowing for the synthesis of a vast array of ester and amide derivatives through esterification and amidation reactions.

Esterification: Cinnamate (B1238496) esters are commonly synthesized by reacting this compound with various alcohols. A conventional method involves refluxing the this compound and an alcohol with a strong acid catalyst, such as concentrated sulfuric acid. tjpr.orgajol.info This approach has been used to produce simple alkyl esters like methylcinnamate, ethylcinnamate, and butylcinnamate. tjpr.orgajol.info For more sensitive substrates or to achieve milder reaction conditions, the Steglich esterification offers an alternative. This method uses a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in a non-chlorinated solvent like acetonitrile, which can produce high yields in a significantly shorter time. nih.gov

Amidation: The synthesis of cinnamamides involves the coupling of this compound with an amine. Direct amidation can be achieved using a catalyst like boric acid under sonication. researchgate.net However, a more common strategy involves the activation of the carboxylic acid group to facilitate the reaction. researchgate.net This is often done by converting this compound into a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). researchgate.netbeilstein-journals.org This activated species then readily reacts with an amine to form the desired amide. researchgate.net Alternatively, peptide coupling reagents are widely used to promote amidation directly. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and EDC are effective in mediating the formation of the amide bond between this compound and an amine. beilstein-journals.organalis.com.my

| Reagent/Method | Description | Reference |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Converts this compound to cinnamoyl chloride, which then reacts with an amine. | researchgate.net |

| EDC·HCl | A water-soluble carbodiimide (B86325) used as a coupling agent to directly form the amide bond. | beilstein-journals.org |

| Boric Acid | Catalyzes the direct amidation of this compound with an amine under ultrasound irradiation. | researchgate.net |

| TCCA/PPh₃ | Trichloroisocyanuric acid/triphenylphosphine system used for amidation, assisted by ultrasound. | beilstein-journals.org |

Knoevenagel Condensation Reactions in this compound Derivative Synthesis

Enzymatic Synthesis of this compound Derivatives

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. The use of enzymes, particularly lipases, allows for reactions to occur under mild conditions, often with high specificity, which minimizes the formation of byproducts.

Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a widely utilized and highly efficient biocatalyst for the synthesis of this compound derivatives, especially esters. nih.govmedcraveonline.commdpi.com This enzyme is valued for its broad substrate specificity, stability in organic solvents, and reusability. nih.gov

The enzymatic synthesis is typically an esterification or transesterification reaction. For example, Novozym 435 has been successfully used to synthesize octyl methoxycinnamate from p-methoxythis compound and 2-ethyl hexanol, achieving a 90% conversion within 24 hours at 80°C. nih.gov Similarly, the synthesis of ethyl ferulate from ferulic acid and ethanol (B145695) using Novozym 435 resulted in an 87% conversion. nih.gov The enzyme also catalyzes the synthesis of other derivatives, such as L-ascorbyl cinnamate, where it can achieve yields as high as 99% in suitable solvents like acetone. medcraveonline.com These enzymatic methods provide a powerful route to producing high-value this compound derivatives under environmentally benign conditions. nih.govsemanticscholar.org

| Product | Substrates | Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Ethyl Ferulate | Ferulic acid, Ethanol | 75°C, 2 days | 87% Conversion | nih.gov |

| Octyl Methoxycinnamate | p-Methoxythis compound, 2-Ethyl-hexanol | 80°C, 1 day | 90% Conversion | nih.gov |

| L-ascorbyl cinnamate | This compound, L-ascorbic acid | Acetone/Acetonitrile solvent | 99% Yield | medcraveonline.com |

| Butyl Cinnamate | This compound, Butanol | Hexane, 30°C | Data not specified | medcraveonline.com |

| 3,4-dimethoxycinnamoylated lysophosphatidylcholine | Egg-yolk phosphatidylcholine, Ethyl 3,4-dimethoxycinnamate | Hexane, 50°C | 21 mol% Incorporation | mdpi.com |

Pharmacological Activities and Molecular Mechanisms of Cinnamic Acid

Antioxidant Activity and Oxidative Stress Modulation

Cinnamic acid demonstrates significant antioxidant capabilities through multiple mechanisms, including the direct scavenging of free radicals, prevention of lipid oxidation, and enhancement of the body's own antioxidant defense systems. mdpi.comnih.gov

The primary antioxidant action of this compound and its phenolic derivatives involves the neutralization of free radicals. mdpi.com This is achieved by donating a hydrogen atom from their phenolic hydroxyl group (–OH) to a free radical, which stabilizes the radical. mdpi.commdpi.com This process is fundamental to their ability to counteract reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. mdpi.com

The effectiveness of this compound derivatives in scavenging free radicals is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govbiorxiv.org For instance, derivatives like ferulic acid, sinapinic acid, and caffeic acid have shown potent radical scavenging activities in these tests. nih.gov The mechanism often involves an electron-transfer reaction between the this compound derivative and the radical. mdpi.comencyclopedia.pub Studies have shown that while this compound itself has modest activity, its hydroxylated derivatives exhibit significantly stronger scavenging capabilities. nih.govmdpi.com

Table 1: Radical Scavenging Activity of this compound and its Derivatives This table is for illustrative purposes. Actual values can vary based on specific experimental conditions.

| Compound | Assay | IC50 (µM) / % Inhibition |

|---|---|---|

| Caffeic Acid | DPPH | IC50 values reported nih.gov |

| Ferulic Acid | DPPH | IC50 values reported nih.gov |

| Sinapinic Acid | DPPH | IC50 values reported nih.gov |

| This compound Derivatives | ABTS | 24-83% inhibition at 100 µM mdpi.com |

| This compound Derivatives | DPPH | 30-48% inhibition at 100 µM mdpi.com |

IC50: The concentration of a substance that causes 50% inhibition.

This compound and its derivatives are effective inhibitors of lipid peroxidation, a process where free radicals attack lipids, leading to cell membrane damage. nih.govgoogle.com This protective effect is crucial in preventing pathologies associated with oxidative stress. nih.gov The inhibition of lipid peroxidation is often measured by quantifying thiobarbituric acid reactive substances (TBARS), which are byproducts of this process. nih.govnih.govjcu.cz

In experimental models, this compound administration has been shown to significantly decrease the levels of malondialdehyde (MDA), a key TBARS, in tissues under oxidative stress. nih.gov Derivatives such as ferulic acid, sinapinic acid, and caffeic acid have demonstrated significant, concentration-dependent inhibition of lipid peroxidation induced by agents like ascorbic acid/FeSO4. nih.gov This inhibitory action is primarily attributed to their radical scavenging ability rather than metal chelating activities. nih.gov Certain synthesized this compound derivatives have shown remarkable inhibition (87–100% at 100 µM) in linoleic acid peroxidation assays. mdpi.com

Beyond direct radical scavenging, this compound can indirectly exert antioxidant effects by boosting the body's endogenous antioxidant defenses. mdpi.com This involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comtandfonline.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. tandfonline.com In the presence of oxidative stress, Nrf2 is released, moves to the nucleus, and initiates the transcription of genes for several antioxidant enzymes. tandfonline.comsci-hub.se

Key enzymes upregulated through this mechanism include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comsci-hub.se SOD converts superoxide anions into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. mdpi.com Studies have demonstrated that treatment with this compound can lead to increased activities of SOD, CAT, and GPx in tissues, thereby enhancing the cellular capacity to neutralize harmful reactive oxygen species. nih.govrsc.org This modulation helps restore cellular redox homeostasis and protects against oxidative damage. tandfonline.comsci-hub.se

Inhibition of Lipid Oxidation Processes

Anti-inflammatory Activity and Pathway Modulation

This compound and its derivatives exhibit notable anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response. mdpi.cominnovareacademics.in

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of inflammation. innovareacademics.inresearchgate.netwikipedia.org There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is primarily induced at sites of inflammation. doi.org

Research has shown that certain this compound derivatives can selectively inhibit the COX-2 enzyme. researchgate.netdoi.org This selectivity is a significant advantage, as it may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the protective COX-1 enzyme. researchgate.netdoi.org Structure-activity relationship studies have revealed that specific structural features, such as phenolic hydroxyl groups and bulky hydrophobic groups on the phenyl ring, are crucial for potent and selective COX-2 inhibition. researchgate.netdoi.org For example, some synthesized this compound hexylamides have been identified as effective and selective COX-2 inhibitors, with IC50 values as low as 1.09 µM. researchgate.netdoi.org

Table 2: COX-2 Inhibitory Activity of Selected this compound Derivatives This table is for illustrative purposes and represents data from specific studies.

| Compound | Enzyme | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Derivative 9 | COX-2 | 3.0 ± 0.3 | >33 doi.org |

| Derivative 10 | COX-2 | 2.4 ± 0.6 | >41.7 doi.org |

| Derivative 23 | COX-2 | 1.09 ± 0.09 | >91.7 doi.org |

| p-methoxythis compound | COX-2 | - | Preferential COX-2 inhibitor japsonline.com |

IC50: The concentration of a substance that causes 50% inhibition. SI: Selectivity Index (IC50 COX-1/IC50 COX-2).

This compound and its derivatives can modulate the inflammatory response by reducing the production of pro-inflammatory cytokines. mdpi.comuobaghdad.edu.iq These signaling molecules, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), are central to initiating and sustaining inflammation. animbiosci.orgrsc.org

The primary mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comuobaghdad.edu.iq NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines and the COX-2 enzyme. animbiosci.orgmdpi.com In vitro studies have shown that cinnamaldehyde (B126680), a derivative of this compound, can suppress the LPS-induced activation of NF-κB, leading to decreased expression of IL-1β, IL-6, and TNF-α. animbiosci.orgmdpi.com Similarly, this compound itself has been found to significantly decrease serum levels of TNF-α and IL-6 in animal models of inflammation. uobaghdad.edu.iq By inhibiting the NF-κB pathway, this compound derivatives effectively downregulate the expression of a suite of inflammatory mediators, thereby exerting a potent anti-inflammatory effect. mdpi.commdpi.com

Suppression of NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. This compound and its derivatives have been shown to inhibit this pathway, thereby reducing inflammation. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively inactivates the transcription factor NF-κB. nih.gov This inactivation is crucial as NF-κB regulates the transcription of genes involved in tumor progression. qeios.com

Derivatives of this compound, such as ferulic acid and caffeic acid, also demonstrate the ability to regulate adiponectin secretion by inhibiting NF-κB activation during inflammatory processes. mdpi.com Similarly, sinapic acid, another derivative, blocks the NF-κB signaling pathway by inhibiting IκB kinase (IKK) activity, which in turn reduces the expression of pro-inflammatory genes. mdpi.com Studies have shown that cinnamaldehyde, a component of cinnamon, can inhibit the transcription of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-alpha. qeios.com This inhibitory effect on NF-κB is a key mechanism behind the anti-inflammatory properties of these compounds. nih.govnih.govijbs.com

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Myeloperoxidase (MPO) Activity

This compound and its derivatives have demonstrated inhibitory effects on pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and myeloperoxidase (MPO). In LPS-stimulated RAW 264.7 macrophages, this compound has been observed to inhibit the expression of iNOS. nih.govresearchgate.net While some studies suggest a weak inhibitory effect of this compound on iNOS expression researchgate.net, its derivatives have shown more potent activity. For example, 2'-hydroxycinnamaldehyde, a derivative, significantly inhibits LPS-induced NO production and iNOS expression. nih.gov Cinnamaldehyde has also been reported to suppress the expression of iNOS. researchgate.netacs.org

Regarding MPO, a key enzyme in neutrophils that contributes to oxidative stress and inflammation, certain this compound derivatives have shown significant inhibitory activity. nih.gov (E)-(2,4-dihydroxy)-α-aminothis compound and (E)-(5-chloro-2-hydroxy)-α-aminothis compound have been identified as potent MPO inhibitors, with activity comparable to or better than the established drug 5-aminosalicylic acid (5-ASA). portlandpress.comresearchgate.net The inhibitory mechanism involves the interaction of these derivatives with the active site of MPO. nih.gov In a rat model of colitis, this compound administration was found to inhibit MPO activity. benthamdirect.comrjsocmed.com

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines. This compound and its derivatives have been found to inhibit the activation of the NLRP3 inflammasome. Specifically, sinapic acid, a derivative of this compound, has been shown to block caspase-1 activation and the subsequent secretion of IL-1β by inhibiting NLRP3 inflammasome activation in bone marrow-derived macrophages. mdpi.comnih.govresearchgate.net This inhibition is specific to the NLRP3 inflammasome, as it does not affect the NLRC4 or AIM2 inflammasomes. mdpi.comnih.gov

Furthermore, in a model of myocardial ischemia/reperfusion injury, this compound pretreatment was found to reverse the activation of the NLRP3 inflammasome, as evidenced by the downregulation of NLRP3, pro-caspase-1, caspase-1, and ASC proteins. bohrium.com This inhibition of the NLRP3/Caspase-1/GSDMD signaling pathway contributes to the cardioprotective effects of this compound. bohrium.com Naproxen derivatives containing this compound have also been shown to suppress the activation of the NLRP3 inflammasome. jst.go.jp

TLR-4 Inhibition Pathways

Toll-like receptor 4 (TLR-4) is a key pattern recognition receptor that initiates inflammatory signaling pathways upon recognition of pathogen-associated molecular patterns like LPS. This compound has been shown to ameliorate inflammation by inhibiting TLR-4. In a rat model of colitis, administration of this compound led to the downregulation of TLR-4 gene expression in the colon, contributing to its anti-inflammatory effect. benthamdirect.comrjsocmed.com

Derivatives of this compound have also been implicated in the modulation of TLR-4 signaling. For example, cinnamaldehyde can activate the TLR-4-dependent pathway in certain contexts. researchgate.net However, studies on cinnamon extract and its components, including trans-cinnamaldehyde, have demonstrated an ability to mitigate LPS-induced inflammation, suggesting a modulatory effect on the TLR-4 signaling pathway. nih.govrsc.org Furthermore, the interaction between TLR4 and MyD88, a key adaptor protein in the TLR4 signaling cascade, can be disrupted by certain 9-cinnamyl-9H-purine derivatives, leading to the suppression of the NF-κB signaling pathway. nih.gov Tanshinone IIA, another compound, has been shown to inhibit cardiomyocyte pyroptosis through the TLR4/NF-κB p65 pathway. frontiersin.org

Anticancer Activity and Cellular Mechanisms

This compound and its derivatives exhibit promising anticancer properties through various cellular mechanisms. umsha.ac.ir These compounds have been shown to inhibit cellular proliferation, induce apoptosis, and potentiate the effects of conventional chemotherapeutic drugs. umsha.ac.ir

Induction of Apoptosis in Cancer Cells

A key mechanism of the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. alliedacademies.orgresearchgate.net Studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia, melanoma, and breast cancer cells. alliedacademies.orgresearchgate.netbenthamscience.com For instance, in human melanoma cells, this compound treatment leads to DNA damage and subsequent apoptosis. researchgate.netnih.gov Similarly, in triple-negative breast cancer cells, this compound has been found to increase apoptosis. benthamscience.comdovepress.com The induction of apoptosis is a critical factor in the anticancer efficacy of this compound and its derivatives. plos.orgmdpi.com

Caspase Activation and Mitochondrial Pathway Disruption

The induction of apoptosis by this compound is often mediated through the activation of caspases, a family of proteases that execute programmed cell death. This compound treatment has been shown to increase the levels of cleaved caspase-3 and caspase-8 in breast cancer cells. benthamscience.com The activation of caspase-9 has also been observed in human melanoma cells following treatment with this compound, indicating the involvement of the intrinsic apoptotic pathway. researchgate.net Furthermore, derivatives of this compound, such as dihydroxy this compound (caffeic acid), have been shown to induce caspase-3 mediated apoptosis in colon and cervical cancer cells. plos.org

In addition to caspase activation, this compound can disrupt the mitochondrial pathway of apoptosis. This is evidenced by changes in the levels of Bcl-2 family proteins. For example, treatment with cinnamaldehyde, a derivative of this compound, has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax in human hepatocellular carcinoma cells. spandidos-publications.com The disruption of mitochondrial integrity by this compound in combination with other compounds has also been observed in breast cancer cells. spandidos-publications.com These findings highlight the multifaceted approach by which this compound and its derivatives induce apoptosis in cancer cells, involving both caspase activation and mitochondrial pathway disruption. researchgate.netlawdata.com.tw

TNFA-TNFR1 Mediated Extrinsic Apoptotic Pathway Engagement

This compound has been shown to induce apoptosis in cancer cells through the extrinsic pathway, specifically by engaging the Tumor Necrosis Factor Alpha (TNFα) and its receptor, TNFR1. In triple-negative breast cancer cells (MDA-MB-231), treatment with this compound leads to an increased abundance of TNFα, TNFR1, and the downstream pro-apoptotic proteins, cleaved caspase-8 and cleaved caspase-3. benthamscience.com This indicates that this compound triggers a signaling cascade that originates from the cell surface and culminates in the activation of executioner caspases, leading to programmed cell death. The involvement of this pathway is further substantiated by the observation that blocking the TNFα-TNFR1 interaction with a small molecule inhibitor reduces the expression of cleaved caspases-8 and -3. benthamscience.comresearchgate.net This evidence strongly suggests that this compound's pro-apoptotic effect in certain cancer cells is mediated through the TNFα-TNFR1 extrinsic apoptotic pathway. benthamscience.comresearchgate.netnih.govresearcher.life

Inhibition of Cell Proliferation and Tumor Growth

A significant body of research has established the anti-proliferative action of this compound and its derivatives against various cancer cell lines. Studies have demonstrated its ability to inhibit the growth of glioblastoma, melanoma, prostate, and lung carcinoma cells. benthamscience.com For instance, in human colon adenocarcinoma cells (Caco-2), this compound has been observed to prolong the cell doubling time and inhibit DNA synthesis. nih.gov Similarly, it has been shown to inhibit the proliferation of nasopharyngeal carcinoma (CNE2) cells in a concentration- and time-dependent manner. karger.com

The anti-proliferative effects are not limited to in vitro studies. In vivo experiments using a colon carcinoma xenograft model in athymic mice showed that trans-cinnamic acid significantly inhibited tumor growth. spandidos-publications.com Furthermore, this compound has been found to suppress the growth of leukemia cells by inducing apoptosis and inhibiting colony formation. alliedacademies.org The underlying mechanisms for this inhibition of proliferation are diverse and include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cell growth. karger.comalliedacademies.orgiiarjournals.org

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Observed Effect | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Reduced cell viability | benthamscience.com |

| Caco-2 | Colon Adenocarcinoma | Prolonged doubling time, inhibited DNA synthesis | nih.gov |

| CNE2 | Nasopharyngeal Carcinoma | Inhibited proliferation in a dose- and time-dependent manner | karger.com |

| K562 | Leukemia | Inhibited growth and proliferation | alliedacademies.org |

| HT29 | Colon Carcinoma | Inhibited proliferation | spandidos-publications.com |

| HT-144 | Melanoma | Reduced cell proliferation | nih.gov |

Anti-angiogenesis Mechanisms

This compound and its derivatives have been shown to possess anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for supplying nutrients to tumors. Cinnamaldehyde, a derivative of this compound, has been found to hinder the formation of new blood vessels by suppressing vascular endothelial growth factor (VEGF) and inhibiting the proliferation of endothelial cells. nih.govresearchgate.netresearchgate.net This anti-angiogenic effect helps to restrict the nutrient supply to tumors, thereby impeding their growth and spread. nih.govresearchgate.net

The molecular mechanisms underlying these effects involve the modulation of key signaling pathways. For instance, cinnamaldehyde has been shown to decrease the expression of Hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates angiogenesis in response to low oxygen levels within the tumor microenvironment. qeios.com By reducing HIF-1α levels, cinnamaldehyde consequently decreases the secretion of VEGF and the phosphorylation of its receptor. qeios.com Furthermore, some cinnamon extracts have been shown to inhibit the phosphorylation of Mitogen-activated protein kinases (MAPK), which can lead to the inhibition of angiogenic activity. qeios.com

Inhibition of Oncogenic Protein Kinases and Related Enzymes

This compound and its derivatives have emerged as inhibitors of various oncogenic protein kinases, which are key regulators of cell signaling networks and are often dysregulated in cancer. nih.govresearchgate.net These compounds have inspired the design of numerous synthetic and semi-synthetic inhibitors targeting these kinases. nih.govresearchgate.net The mode of inhibition can vary, ranging from ATP-competitive to non-competitive mechanisms. nih.gov

Specific examples of protein kinases targeted by this compound derivatives include:

Akt1: A serine/threonine kinase central to the PI3K/Akt signaling pathway, which is crucial for cell cycle progression, apoptosis evasion, and metastasis. umsha.ac.ir Molecular docking studies have identified natural this compound derivatives like cynarin (B1669657) and rosmarinic acid as potent inhibitors of Akt1. umsha.ac.ir

Casein Kinase 2 (CK2): Inhibition of CK2 by this compound derivatives has been shown to attenuate androgen receptor function and cell proliferation in prostate cancer cells. alliedacademies.org

The inhibition of these kinases contributes to the pleiotropic anti-cancer effects of this compound by disrupting the signaling pathways that drive tumor growth and survival. nih.govresearchgate.net The selectivity of these inhibitors can often be fine-tuned through subtle chemical modifications. nih.govresearchgate.net

Suppression of DNA Synthesis

This compound has been demonstrated to suppress DNA synthesis in cancer cells, contributing to its anti-proliferative effects. iiarjournals.orgrsc.org In human colon adenocarcinoma (Caco-2) cells, treatment with this compound resulted in a rapid inhibition of DNA synthesis. nih.gov This effect was observed as early as 2 hours after treatment and reached near-maximal levels after 8 hours. nih.gov

Similarly, in human melanoma (HT-144) cells, the growth inhibition caused by this compound is likely associated with DNA damage that leads to the inhibition of DNA synthesis. nih.govresearchgate.net This was demonstrated through a BrdU incorporation assay, which measures the rate of DNA replication. nih.govresearchgate.net The suppression of DNA synthesis is a key mechanism by which this compound can halt the proliferation of cancer cells and induce cell death. nih.govresearchgate.net

Table 2: this compound's Effect on DNA Synthesis

| Cell Line | Cancer Type | Method of Detection | Finding | Reference |

| Caco-2 | Colon Adenocarcinoma | Not specified | Inhibited DNA synthesis | nih.gov |

| HT-144 | Melanoma | BrdU incorporation assay | Inhibition of DNA synthesis | nih.govresearchgate.net |

Inhibition of Histone Deacetylase

This compound and its derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. iiarjournals.orgrsc.orgplos.org Aberrant HDAC activity is often observed in cancer, making HDAC inhibitors a promising class of anti-cancer agents. researchgate.net

trans-Cinnamic acid (tCA) has been confirmed as an HDAC inhibitor. spandidos-publications.comoncotarget.com Studies have shown that tCA interferes with histone acetylation by inhibiting HDAC, which leads to cytotoxicity in cancer cells. spandidos-publications.com

Dihydroxythis compound (DHCA), also known as caffeic acid, has been identified as a potent down-modulator of HDAC, binding to the active site and inhibiting its activity. plos.org This inhibition of HDAC by DHCA was shown to induce the death of cancer cells. plos.org

this compound, cinnamaldehyde, and cinnamyl alcohol have all demonstrated inhibitory activity against HDAC8 in both in vitro and in silico analyses. researchgate.net

The inhibition of HDACs by this compound derivatives can lead to the hyperacetylation of histones, altering chromatin structure and gene expression, which can in turn induce apoptosis and inhibit cancer cell growth. spandidos-publications.complos.org

Induction of Cell Cycle Arrest

This compound and its derivatives can induce cell cycle arrest in various cancer cell lines, thereby inhibiting their proliferation. iiarjournals.org This arrest prevents cancer cells from proceeding through the cell cycle and dividing.

In leukemia K562 cells, this compound treatment resulted in an increase in the G0/G1 phase of the cell cycle, indicating that the cells were arrested in this phase and their progression into the synthesis (S) phase was blocked. alliedacademies.org

Conversely, in MCF-7 and MDA-MB-231 breast cancer cells, a derivative of this compound caused an S-phase cell cycle arrest, suggesting an inhibition of DNA replication. iiarjournals.org

In human melanoma (HT-144) cells, treatment with this compound led to a decrease in the percentage of cells in the S phase and an increase in the number of hypodiploid cells, which is indicative of apoptosis. nih.gov

Synthetic derivatives of this compound have been shown to induce G1 cell cycle arrest in several colon tumor cell lines, including HCT116, SW480, LoVo, and HT29. researchgate.net

The specific phase of the cell cycle at which arrest occurs can vary depending on the cancer cell type and the specific this compound derivative used. This induction of cell cycle arrest is a key mechanism underlying the anti-proliferative activity of this compound.

Table 3: Cell Cycle Arrest Induced by this compound and its Derivatives

| Cell Line(s) | Cancer Type | Phase of Arrest | Reference |

| K562 | Leukemia | G0/G1 | alliedacademies.org |

| MCF-7, MDA-MB-231 | Breast Cancer | S | iiarjournals.org |

| HT-144 | Melanoma | S (decrease) | nih.gov |

| HCT116, SW480, LoVo, HT29 | Colon Cancer | G1 | researchgate.net |

Antimicrobial Activity and Pathogen Inhibition

This compound and its derivatives exhibit a broad spectrum of antimicrobial activities, targeting various pathogenic bacteria and fungi through several distinct mechanisms.

Disruption of Bacterial Cell Membrane Integrity

One of the primary antibacterial mechanisms of this compound involves the disruption of the cell membrane's structural integrity. patsnap.com This action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com The hydrophobic nature of this compound allows it to penetrate and destabilize the phospholipid bilayer of the bacterial membrane, causing local ruptures or the formation of pores. mdpi.com

Research has visualized these effects using advanced microscopy. Scanning electron microscopy (SEM) of bacteria such as colistin-resistant Acinetobacter baumannii and Stenotrophomonas maltophilia treated with this compound revealed significant morphological changes. patsnap.commdpi.com These changes include cell collapse, wrinkling, the formation of gaps, and complete ruptures in the cell envelope. mdpi.com Transmission electron microscopy (TEM) further confirmed these findings, showing the leakage of cytoplasmic contents from damaged cells. patsnap.com

Studies on Pseudomonas fragi have shown that treatment with this compound leads to cell membrane depolarization, a decrease in intracellular pH, and a reduction in intracellular ATPase activity, all of which are indicative of compromised membrane homeostasis. Fluorescence-based assays have quantitatively demonstrated the loss of membrane integrity, showing a significant reduction in viable cells upon exposure to this compound. patsnap.comnih.gov For instance, at its minimum inhibitory concentration (MIC), this compound caused a 71% reduction in living S. maltophilia cells. patsnap.com

Table 1: Effects of this compound on Bacterial Cell Membrane Integrity

| Bacterial Species | Observed Effects | Reference |

| Acinetobacter baumannii (Colistin-Resistant) | Disruption of membrane integrity, release of intracellular components, cell collapse, wrinkles, gaps, and ruptures. | mdpi.com |

| Stenotrophomonas maltophilia | Loss of cell membrane integrity, alteration of cell morphology (depression and shrinkage), leakage of cellular contents. | patsnap.com |

| Pseudomonas fragi | Cell membrane depolarization, intracellular pH reduction, decreased intracellular ATPase activity, cell rupture, shrinkage, and hollowness. |

Interference with Bacterial Quorum Sensing Mechanisms

This compound and its analogs can act as anti-virulence agents by interfering with bacterial quorum sensing (QS), the cell-to-cell communication system that regulates gene expression, including the production of virulence factors and biofilm formation. acs.orgnih.gov This approach offers an alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, potentially reducing the pressure for resistance development. nih.govresearchgate.net

Studies have shown that this compound can inhibit QS in extensively drug-resistant Acinetobacter baumannii. nih.gov The proposed mechanism involves the downregulation of key QS-related genes, such as abaI, which is responsible for synthesizing the signaling molecule. nih.gov This interference leads to a reduction in biofilm formation and the expression of various virulence factors. nih.gov

Certain derivatives of this compound have demonstrated even more potent QS inhibitory activity. A synthetic analog, 4-methoxybenzalacetone, was found to be a powerful inhibitor of QS-controlled violacein (B1683560) production in Chromobacterium violaceum and suppressed the production of virulence factors like pyocyanin (B1662382) and rhamnolipids in Pseudomonas aeruginosa. acs.orgmdpi.com Its mechanism is believed to involve interference with the synthesis of N-acyl-homoserine lactone (AHL) signaling molecules. acs.orgmdpi.com Other derivatives, such as ferulic acid and sinapic acid, have also been shown to effectively inhibit the las and pqs quorum-sensing systems in P. aeruginosa, leading to significantly impaired biofilm architecture and reduced virulence. researchgate.net

Table 2: Interference of this compound and Its Derivatives with Bacterial Quorum Sensing

| Compound/Derivative | Target Bacterium | QS System/Mechanism Affected | Outcome | Reference |

| This compound | Acinetobacter baumannii (XDR) | Downregulation of abaI gene | Inhibition of QS, adhesion, and biofilm formation. | nih.gov |

| 4-Methoxybenzalacetone | Chromobacterium violaceum, Pseudomonas aeruginosa | Interference with AHL synthesis | Inhibition of violacein, pyocyanin, and rhamnolipid production. | acs.orgmdpi.com |

| Ferulic acid | Pseudomonas aeruginosa | las and pqs systems | Inhibition of N-3-oxododecanoyl-homoserine lactone production, reduced biofilm thickness and virulence. | researchgate.net |

| Sinapic acid | Pseudomonas aeruginosa | las and pqs systems | Inhibition of QS systems, reduced biofilm thickness and virulence. | researchgate.net |

Antifungal Properties and Mechanisms

This compound and its derivatives possess significant antifungal activity against a range of fungi, including important plant pathogens and opportunistic human pathogens. nih.govmdpi.com The mechanisms of action are multifaceted, targeting key fungal structures and metabolic pathways.

A primary mechanism involves the disruption of the fungal cell membrane. mdpi.com Similar to their antibacterial action, these compounds can increase cell membrane permeability. researchgate.net Specifically, certain cinnamides have been shown to interact directly with ergosterol (B1671047), a vital sterol component of the fungal plasma membrane that is absent in mammals. mdpi.com This interaction compromises the membrane's integrity and function. Additionally, these compounds can act on the fungal cell wall. mdpi.com

Another key antifungal mechanism is the inhibition of specific fungal enzymes. This compound and several of its derivatives have been identified as inhibitors of benzoate (B1203000) 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi. nih.govresearchgate.net This enzyme is crucial for the metabolism of aromatic compounds. nih.gov By inhibiting CYP53, these compounds disrupt a vital metabolic pathway, leading to potent antifungal effects against fungi such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov

Research on Sclerotinia sclerotiorum, a plant pathogenic fungus, revealed that this compound not only inhibits mycelial growth but also prevents the formation of sclerotia (hardened survival structures). researchgate.net This was associated with increased membrane permeability and the downregulation of genes correlated with sclerotia development. researchgate.net

Table 3: Antifungal Activity of this compound and Its Derivatives

| Fungal Species | Compound Type | Mechanism of Action | Reference |

| Candida spp., Aspergillus flavus, Penicillium citrinum | Cinnamide derivatives | Interaction with ergosterol and the cell wall. | mdpi.com |

| Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | This compound and its derivatives | Inhibition of benzoate 4-hydroxylase (CYP53). | nih.govresearchgate.net |

| Sclerotinia sclerotiorum | This compound | Increased cell membrane permeability, downregulation of sclerotia development genes. | researchgate.net |

Anti-tubercular Activity

This compound and its derivatives have a long history as compounds with activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Research has focused on both their direct bactericidal/bacteriostatic effects and their ability to work synergistically with existing anti-TB drugs. nih.gov

Studies have demonstrated that trans-cinnamic acid can enhance the efficacy of first-line antitubercular agents like isoniazid (B1672263) (INH) and rifampicin (B610482) (RIF). This synergistic effect is crucial for combating the rise of multi-drug resistant tuberculosis (MDR-TB).

Interestingly, the stereochemistry of this compound plays a significant role in its anti-tubercular potency. The cis-isoform of this compound (c-CA) has been shown to possess dramatically higher activity against an MDR-TB strain compared to the more common trans-isoform (t-CA), with one study reporting it to be approximately 120-fold more potent. Electron microscopy revealed that c-CA inflicts injury on the outer layer of the MDR-TB bacilli.

The potency of these compounds is also influenced by their chemical structure. Derivatives featuring a free ortho-hydroxyl group on the phenyl ring, such as 2-coumaric acid, have been identified as potent and selective inhibitors of M. tuberculosis growth. rsc.org Quantitative structure-activity relationship (QSAR) studies aim to further identify the specific geometrical and electronic properties that are most impactful for the anti-tubercular activity of this compound derivatives, which can guide the design of new, more effective drugs. nih.gov

Table 4: Anti-tubercular Effects of this compound and Its Derivatives

| Compound/Derivative | Target Strain | Key Findings | Reference |

| trans-Cinnamic acid | M. tuberculosis | Synergistic effects with isoniazid (INH) and rifampicin (RIF). | |

| cis-Cinnamic acid | M. tuberculosis (MDR) | ~120-fold higher activity than trans-cinnamic acid; causes injury to the bacillus out-layer. | |

| 2-Coumaric acid (ortho-hydroxythis compound) | M. tuberculosis | Potent and selective growth inhibition. | rsc.org |

Antidiabetic Activity and Metabolic Regulation

This compound and its derivatives have been investigated for their potential roles in managing diabetes, primarily through mechanisms related to the improvement of insulin (B600854) secretion and the protection of pancreatic β-cells. mdpi.comnih.gov

Stimulation of Insulin Secretion and Pancreatic β-Cell Functionality

The regulation of blood glucose is critically dependent on the secretion of insulin from pancreatic β-cells. mdpi.comnih.gov Some studies suggest that this compound itself contributes to antidiabetic effects by improving glucose tolerance and insulin secretion in animal models. mdpi.comnih.gov However, other in vitro research has found this compound to be inactive as a direct insulin-secreting agent in pancreatic cell lines. nih.gov

In contrast, several derivatives of this compound have demonstrated more potent and direct effects on insulin secretion. acs.org Compounds such as p-methoxythis compound and ferulic acid have been shown to be effective insulin secretagogues. acs.org They significantly stimulate the release of insulin from pancreatic β-cells. acs.org The mechanism underlying this stimulation is associated with an increase in the intracellular calcium concentration ([Ca2+]i) within the β-cells, a key trigger for insulin exocytosis. acs.org In animal studies, these derivatives were able to lower plasma glucose levels while simultaneously increasing plasma insulin concentrations. acs.org

Furthermore, this compound has shown potential in protecting pancreatic β-cells. A combination of nicotinamide (B372718) and this compound was found to improve β-cell viability and function in an animal model where apoptosis (programmed cell death) was induced. nih.gov This protective effect, coupled with stimulated insulin production, is suggested to be mediated through the ERK1/2 signaling pathway. nih.govresearchgate.net

Table 5: Effects of this compound and Derivatives on Insulin Secretion and Pancreatic β-Cells

| Compound | Model System | Effect | Proposed Mechanism | Reference |

| This compound | Diabetic rats | Improved glucose tolerance and insulin secretion. | Indirect or systemic effects. | mdpi.comnih.gov |

| This compound | INS-1 pancreatic β-cells | Inactive as an insulin secretagogue. | N/A | nih.gov |

| p-Methoxythis compound | Perfused rat pancreas, INS-1 cells | Stimulated insulin secretion. | Increase in intracellular Ca2+. | acs.org |

| Ferulic acid | Perfused rat pancreas, INS-1 cells | Potent stimulation of insulin secretion. | Increase in intracellular Ca2+. | acs.org |

| This compound (with Nicotinamide) | Rat model of apoptosis | Improved β-cell survival and insulin secretion. | Activation of ERK1/2 signaling pathway. | nih.gov |

Inhibition of Hepatic Gluconeogenesis

This compound and its derivatives play a role in regulating key enzymes involved in hepatic glucose metabolism, including those central to gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. nih.govmdpi.com Studies have shown that derivatives such as ferulic acid and caffeic acid can lower glucose production by suppressing gluconeogenesis in liver cells. uni.lumdpi.com

One derivative, p-hydroxythis compound, has demonstrated a marked ability to inhibit the conversion of lactate (B86563) and alanine (B10760859) into glucose. nih.govuni.lumdpi.com Interestingly, this inhibition does not appear to directly target the key gluconeogenic enzymes glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.govmdpi.com Instead, research suggests that p-hydroxythis compound's primary action is the inhibition of pyruvate (B1213749) transport into the mitochondria, a critical step for its subsequent use in the gluconeogenic pathway. nih.govuni.lumdpi.com In diabetic rat models, oral administration of p-hydroxythis compound has been shown to attenuate high blood sugar levels and reduce hepatic glucose output by downregulating the expression of gluconeogenic enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.govmdpi.com Furthermore, caffeic acid and this compound have been observed to suppress the expression of hepatic nuclear factor-4α and inhibit the activity of phosphoenolpyruvate (B93156) carboxykinase, another key gluconeogenic enzyme, in insulin-resistant mouse hepatocytes. researchgate.net

Enhancement of Glucose Uptake and Insulin Signaling Pathway

This compound and its derivatives have been shown to positively influence glucose uptake and insulin signaling in key metabolic tissues such as adipose tissue and skeletal muscle. uni.lu this compound itself has been found to increase glucose uptake in a concentration- and time-dependent manner in mature adipocytes through a mechanism involving PPARγ-mediated GLUT4 translocation. nih.govuni.lumdpi.com It also activates glucose transport in L6 myotubes through a pathway independent of phosphatidylinositol 3-kinase (PI3K) but involving GLUT4. bioinformation.net

Derivatives of this compound also contribute to enhanced glucose uptake. nih.gov For instance, isoferulic acid has been shown to increase glucose uptake in C2C12 cells by activating the α-1A adrenoceptor subtype, which in turn stimulates the PLC-PKC pathway. nih.govmdpi.com Furthermore, combinations of this compound and its derivatives with oral hypoglycemic drugs like metformin (B114582) and thiazolidinedione have demonstrated a synergistic effect in promoting glucose uptake in adipocytes. nih.govmdpi.com In insulin-resistant adipocytes, this compound and some of its derivatives have been shown to overcome insulin resistance and increase insulin-stimulated glucose uptake. mdpi.com

The insulin signaling pathway is a critical regulator of glucose homeostasis, and its impairment is a hallmark of type 2 diabetes. bioinformation.net this compound has been found to improve glucose-stimulated insulin secretion in isolated pancreatic islets. mdpi.com Research has also highlighted the role of this compound in activating glucose uptake through the PI3K pathway, a central component of insulin signaling. bioinformation.net

Delay of Carbohydrate Digestion and Glucose Absorption

A key strategy in managing post-meal high blood sugar is to slow down the digestion of carbohydrates and the absorption of glucose. nih.govcapes.gov.brnih.gov this compound and its derivatives have been investigated for their potential to inhibit key carbohydrate-digesting enzymes. nih.gov While some derivatives have shown inhibitory activity against intestinal α-glucosidase, which breaks down disaccharides, they have generally been found to be inactive against pancreatic α-amylase, the enzyme responsible for initial starch digestion. researchgate.netcapes.gov.brnih.gov

Specifically, caffeic acid, ferulic acid, and isoferulic acid have been identified as potent inhibitors of intestinal maltase. capes.gov.brnih.gov Ferulic acid and isoferulic acid also effectively inhibit intestinal sucrase. capes.gov.brnih.gov Kinetic studies have revealed that these inhibitions occur through mixed or non-competitive mechanisms. researchgate.netcapes.gov.brnih.gov For example, caffeic acid, ferulic acid, and isoferulic acid inhibit intestinal maltase in a mixed-inhibition manner, while ferulic acid and isoferulic acid inhibit intestinal sucrase in a mixed-type manner, and caffeic acid acts as a non-competitive inhibitor of sucrase. researchgate.netcapes.gov.brnih.gov The combination of isoferulic acid with acarbose, a known α-glucosidase inhibitor, has been shown to have an additive inhibitory effect on intestinal sucrase. researchgate.netcapes.gov.brnih.gov

Inhibition of Protein Glycation and Insulin Fibrillation

Protein glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end products (AGEs), which contribute to diabetic complications. mdpi.com this compound and its derivatives have demonstrated the ability to inhibit protein glycation. nih.govmdpi.com

In studies using fructose-mediated glycation of bovine serum albumin (BSA) as a model, this compound and its derivatives significantly inhibited the formation of AGEs. mdpi.com this compound itself was found to be the most potent inhibitor among the tested compounds. mdpi.com The inhibitory mechanism involves a reduction in the levels of fructosamine (B8680336) and Nɛ-(carboxymethyl)lysine (CML), a major AGE. mdpi.com Furthermore, these compounds help prevent oxidative damage to proteins by reducing protein carbonyl formation and the oxidation of thiol groups. mdpi.com The presence of hydroxyl or methoxy (B1213986) groups on the this compound structure appears to decrease its anti-glycation activity. mdpi.com

Enzyme Inhibition in Glucose Metabolism

This compound and its derivatives exert their effects on glucose metabolism through the inhibition of several key enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway; its inhibition is considered a promising strategy for treating type 2 diabetes. nih.govmdpi.comtandfonline.com this compound has been shown to inhibit PTP1B in a concentration-dependent manner, acting as a fast-binding inhibitor. nih.govmdpi.comuni.lu This inhibition of PTP1B by this compound is associated with an increase in glucose uptake in L6 myotubes. nih.govmdpi.com

Structure-activity relationship studies have revealed that the presence of a hydroxyl group at the ortho- or para-position of the this compound structure is crucial for potent PTP1B inhibition. nih.govmdpi.comtandfonline.com Specifically, o-hydroxythis compound and p-hydroxythis compound are the most potent inhibitors among the derivatives, acting as non-competitive inhibitors. nih.govmdpi.comtandfonline.com In contrast, replacing the hydroxyl group with a methoxy group significantly reduces the inhibitory activity. tandfonline.com Furthermore, combining low concentrations of o-hydroxythis compound or p-hydroxythis compound with a known PTP1B inhibitor, sodium orthovanadate, results in a synergistic inhibitory effect. nih.govmdpi.com

α-Amylase Inhibition

α-Amylase is a key enzyme in the digestion of dietary starches. While some studies have reported that this compound derivatives are largely inactive against pancreatic α-amylase, other research suggests a potential inhibitory role. capes.gov.brnih.gov One study found that while cinnamyl alcohol and this compound showed no specific inhibitory effect on α-amylase even at high concentrations, trans-cinnamaldehyde was an effective inhibitor. Another in vitro study reported that this compound inhibited α-amylase in a dose-dependent manner, with a Ki value similar to that of the antidiabetic drug acarbose. up.ac.za Further research focusing on this compound-based phenolic acids indicated that they inhibited α-amylase activity more effectively than α-glucosidase activity, with the order of inhibitory potency being caffeic acid > ferulic acid > 3,4-dimethoxy this compound > this compound. nih.gov

Data Tables

Table 1: Effects of this compound and Derivatives on Hepatic Gluconeogenesis

| Compound | Model | Key Findings | Reference |

| Ferulic acid, Caffeic acid | Rat hepatoma Fao cells | Lowered glucose production through suppression of gluconeogenesis. | nih.govuni.lumdpi.com |